1,3-Bis(4-phenoxyphenyl)urea
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Overview
Description
Urea, N,N’-bis(4-phenoxyphenyl)- is a compound that belongs to the class of bis-ureas It is characterized by the presence of two phenoxyphenyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxyaniline with phosgene or its derivatives to form the corresponding isocyanate intermediate. This intermediate is then reacted with another equivalent of 4-phenoxyaniline to yield the desired bis-urea compound. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of Urea, N,N’-bis(4-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenoxy compounds .
Scientific Research Applications
Urea, N,N’-bis(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzymatic reactions, particularly those involving urease.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(4-phenoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial in preventing the formation of kidney stones and other related conditions .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(4-nitrophenyl)urea: Similar structure but with nitro groups instead of phenoxy groups.
N,N’-bis(4-chlorophenyl)urea: Contains chlorine atoms instead of phenoxy groups.
N,N’-bis(4-methoxyphenyl)urea: Features methoxy groups instead of phenoxy groups.
Uniqueness
Urea, N,N’-bis(4-phenoxyphenyl)- is unique due to its phenoxy groups, which confer specific chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
105482-59-5 |
---|---|
Molecular Formula |
C25H20N2O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1,3-bis(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C25H20N2O3/c28-25(26-19-11-15-23(16-12-19)29-21-7-3-1-4-8-21)27-20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H,(H2,26,27,28) |
InChI Key |
KYKFSPUFVAXZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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